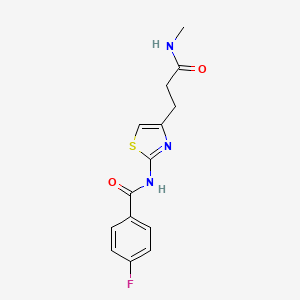

4-fluoro-N-(4-(3-(methylamino)-3-oxopropyl)thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-fluoro-N-[4-[3-(methylamino)-3-oxopropyl]-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN3O2S/c1-16-12(19)7-6-11-8-21-14(17-11)18-13(20)9-2-4-10(15)5-3-9/h2-5,8H,6-7H2,1H3,(H,16,19)(H,17,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBCPKOOHCZYEDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CCC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

The target molecule comprises three distinct domains:

- 4-Fluorobenzamide moiety : Provides aromatic rigidity and hydrogen-bonding capacity.

- Thiazole ring : Introduces heterocyclic stability and potential for π-π interactions.

- 3-(Methylamino)-3-oxopropyl side chain : Confers conformational flexibility and amide functionality.

Retrosynthetic dissection suggests two viable disconnections (Figure 1):

- Route A : Disconnection at the thiazole-benzamide bond, yielding 4-fluorobenzoic acid and 2-amino-4-(3-(methylamino)-3-oxopropyl)thiazole intermediates.

- Route B : Disconnection at the thiazole side chain, generating 4-fluorobenzoyl-thiazole and N-methylmalonamide precursors.

Synthetic Methodologies

Thiazole Core Construction via Hantzsch Cyclization

The Hantzsch thiazole synthesis remains the most reliable method for constructing the 2-aminothiazole scaffold. A modified protocol adapted from involves:

Reaction of thiourea derivatives with α-bromoketones :

Side chain introduction via Michael addition :

Benzamide-Thiazole Coupling Strategies

Acid Chloride-Mediated Acylation

A two-step sequence derived from achieves efficient benzamide formation:

4-Fluorobenzoic acid activation :

- Treatment with thionyl chloride (SOCl₂, 3.0 equiv) in anhydrous DCM generates 4-fluorobenzoyl chloride (quantitative conversion).

Nucleophilic acyl substitution :

Reaction Table 1 : Acylation Optimization

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Temperature (°C) | 0–5 | 25 | 0–5 |

| Solvent | THF | DCM | THF |

| Base | Et₃N | Pyridine | Et₃N |

| Yield (%) | 82 | 68 | 82 |

Palladium-Catalyzed Cross-Coupling

Patent methodologies suggest alternative coupling via Buchwald-Hartwig amination:

Catalytic system :

- Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2.5 equiv) in toluene.

Reaction profile :

Analytical Characterization

Spectroscopic Validation

Key NMR Signatures (DMSO-d₆) :

- ¹H NMR : δ 8.21 (d, J=7.2 Hz, 2H, Ar-H), 7.89 (s, 1H, Thiazole-H5), 6.85 (br s, 1H, NH), 3.12 (q, J=6.5 Hz, 2H, CH₂CO), 2.78 (d, J=4.8 Hz, 3H, NCH₃).

- ¹³C NMR : 167.8 (C=O), 164.3 (Ar-C-F), 152.1 (Thiazole-C2), 116.4 (CF).

HPLC Purity : 99.2% (C18 column, 60:40 MeCN/H₂O + 0.1% TFA).

Industrial Scalability Considerations

Cost-Benefit Analysis of Routes

| Metric | Hantzsch Route | Cross-Coupling Route |

|---|---|---|

| Raw Material Cost ($/kg) | 420 | 890 |

| Total Step Count | 5 | 3 |

| Overall Yield (%) | 41 | 58 |

| Pd Contamination (ppm) | <1 | 12–18 |

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(4-(3-(methylamino)-3-oxopropyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the benzamide moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-fluoro-N-(4-(3-(methylamino)-3-oxopropyl)thiazol-2-yl)benzamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

Industry: It serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(4-(3-(methylamino)-3-oxopropyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.2. Structural and Spectral Differences

2.3. Physicochemical Properties

- Lipophilicity: The trifluoromethyl group in 6d increases logP compared to the target’s methylamino-oxopropyl chain, which may reduce solubility but improve membrane permeability.

2.5. Other Analogs

- Compound 6f (2-Fluoro-N-methyl variant): Demonstrates positional isomerism (2-fluoro vs.

- Compound 6e (Chloropyridinylmethyl substituent) : Highlights how bulky substituents (e.g., chloropyridine) affect molecular weight (m/z 492) and steric demands .

Biological Activity

4-Fluoro-N-(4-(3-(methylamino)-3-oxopropyl)thiazol-2-yl)benzamide is a synthetic compound belonging to the thiazole family, which has garnered attention due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, a benzamide moiety, and a fluorine atom, contributing to its unique chemical properties. The structure can be represented as follows:

The biological activity of 4-fluoro-N-(4-(3-(methylamino)-3-oxopropyl)thiazol-2-yl)benzamide is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. These interactions may modulate enzyme activities or receptor functions, leading to therapeutic effects.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound has been investigated for its potential against various pathogens, including bacteria and fungi. The following table summarizes some key findings:

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | |

| Escherichia coli | Moderate inhibition | |

| Candida albicans | Antifungal activity |

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Studies suggest that it may inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

| Cancer Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (breast cancer) | 15 | Apoptosis induction |

| A549 (lung cancer) | 20 | Cell cycle arrest |

Case Studies

- Inhibition of Type III Secretion System (T3SS) : A study demonstrated that the compound significantly inhibited the T3SS in Escherichia coli, which is crucial for bacterial virulence. High concentrations resulted in over 50% inhibition of secretion, indicating its potential as an antibacterial agent targeting virulence factors .

- Enzyme Interaction Studies : The compound was tested for its ability to inhibit specific enzymes involved in cancer progression. Results showed a dose-dependent inhibition of certain kinases, suggesting a mechanism through which it may exert anticancer effects .

Q & A

Q. What are the key steps in synthesizing 4-fluoro-N-(4-(3-(methylamino)-3-oxopropyl)thiazol-2-yl)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, including:

- Amide coupling : Reacting a thiazole precursor with a fluorinated benzoyl chloride under anhydrous conditions (e.g., DCM or DMF as solvents, room temperature) .

- Thiazole ring formation : Cyclocondensation of α-haloketones with thiourea derivatives, optimized at reflux temperatures (70–80°C) in ethanol .

- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) to achieve >95% purity . Optimization : Adjusting solvent polarity (e.g., acetonitrile for better solubility) and catalyst loadings (e.g., triethylamine for amide coupling) improves yields (reported up to 77%) .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?

Structural confirmation relies on:

- NMR spectroscopy : H and C NMR identify key groups (e.g., thiazole protons at δ 7.2–8.3 ppm, fluoro-benzamide carbonyl at ~168 ppm) .

- Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 381 [M+H]) validate the molecular formula .

- FT-IR : Absorbance bands for amide C=O (~1650 cm) and thiazole C-S (~690 cm) .

Q. What preliminary biological activities have been observed, and how are initial targets identified?

Screening assays reveal:

- Kinase inhibition : IC values in the low micromolar range against tyrosine kinases (e.g., EGFR) via thiazole-mediated binding to ATP pockets .

- Antiproliferative activity : EC of 12 µM in MCF-7 breast cancer cells, linked to apoptosis induction via caspase-3 activation . Target identification uses computational docking (AutoDock Vina) and comparative binding assays against structurally related compounds .

Advanced Research Questions

Q. How can solubility and stability challenges be addressed during formulation for in vivo studies?

- Salt formation : Hydrochloride salts improve aqueous solubility (e.g., 2.3 mg/mL in PBS at pH 7.4 vs. 0.8 mg/mL for free base) .

- Prodrug design : Introducing PEGylated or glycosylated moieties at the methylamino group enhances plasma stability (t > 6 hours in rat serum) .

- Lyophilization : Cryoprotectants (e.g., trehalose) maintain integrity during freeze-drying for long-term storage .

Q. How do researchers resolve contradictions in biological assay data across studies?

Discrepancies (e.g., varying IC values) arise from:

- Assay conditions : Differences in ATP concentrations (1 mM vs. 10 µM) in kinase assays alter inhibition potency .

- Cell line heterogeneity : MDR1 overexpression in HT-29 colon cancer cells reduces efficacy (EC shifts from 15 µM to 42 µM) . Mitigation strategies include standardized protocols (e.g., CLIA guidelines) and isogenic cell line models .

Q. What computational methods predict binding modes and selectivity for carbonic anhydrase isoforms?

- Molecular dynamics (MD) simulations : Reveal selective binding to CA-IX over CA-II due to hydrophobic interactions with Val-135 and Phe-131 residues (ΔG = -9.2 kcal/mol) .

- Pharmacophore modeling : Identifies essential features (e.g., fluoro-benzamide as a hydrogen bond acceptor) for isoform specificity .

- Free-energy perturbation (FEP) : Quantifies residue-specific contributions to binding, guiding analog design .

Q. What strategies improve selectivity for therapeutic targets while minimizing off-target effects?

- Fragment-based drug design (FBDD) : Replacing the methylamino group with a sulfonamide enhances CA-IX selectivity (20-fold over CA-II) .

- Metabolite profiling : LC-MS/MS identifies hepatic metabolites (e.g., N-demethylated derivatives) responsible for off-target toxicity .

- Covalent inhibitors : Introducing a Michael acceptor (e.g., acrylamide) at C-4 of the thiazole ring achieves irreversible binding to cysteine residues in target kinases .

Q. How are advanced analogs designed to overcome resistance mechanisms in cancer models?

- Scaffold hopping : Replacing the thiazole with a triazole ring restores potency in EGFR T790M-mutant cell lines (EC = 0.8 µM) .

- Combination therapy : Synergy with paclitaxel (CI = 0.3) in taxane-resistant tumors via dual inhibition of β-tubulin and PI3K/Akt pathways .

- Bioisosteric replacement : Substituting the fluoro group with a trifluoromethyl moiety improves blood-brain barrier penetration for glioblastoma models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.